N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
Scientific Research Applications
Synthesis Techniques and Derivatives :
- A study focused on the synthesis of a related benzoyl benzimidazole derivative, highlighting the process involving reactions with Vilsmeier reagents and cyclization with diamino compounds (Ye Hai-wei, 2013).
- Another research involved the synthesis of a compound with an imidazole component and assessed its antimicrobial activities, although no significant activity was found (O. B. Ovonramwen et al., 2021).
Functionalization and Modification :
- A study explored the functionalization reactions of a pyrazole-carboxylic acid with diaminopyridine, leading to different products including imidazo pyridine derivatives (İ. Yıldırım et al., 2005).
Anticancer Activity :
- Research was conducted on a series of derivatives bearing benzimidazole moiety for their anticancer activity. Some showed significant antiproliferative activity against specific human cancer cell lines (N. Rasal et al., 2020).
Antimicrobial and Antioxidant Activities :
- A series of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones were synthesized and screened for antimicrobial and antioxidant activities, demonstrating the potential of such compounds in these fields (Anisetti Ravindernath et al., 2013).
Novel Synthesis Approaches :
- A study introduced a general approach for the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones, expanding the methodology for synthesizing compounds with similar structural components (Karolina Dzedulionytė et al., 2022).
Future Directions
properties
IUPAC Name |
2-methyl-N-(2-pyrrol-1-ylethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11-17-13-5-4-12(10-14(13)18-11)15(20)16-6-9-19-7-2-3-8-19/h2-3,7-8,12H,4-6,9-10H2,1H3,(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGRSBBQMVUDNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CC(CC2)C(=O)NCCN3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide |
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